
2,2,7,7-Tetramethyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethyl-1,4-diazepan-5-one is an organic compound . It is commonly referred to as t-Boc (tert-butyloxycarbonyl). The CAS Number of this compound is 34392-00-2 .
Molecular Structure Analysis
The molecular formula of this compound is C9H18N2O . The InChI code is 1S/C9H18N2O/c1-8(2)5-7(12)10-6-9(3,4)11-8/h11H,5-6H2,1-4H3,(H,10,12) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 170.25 . It is a powder at room temperature . The melting point is between 146-148 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1,4-Diazepine derivatives, including 2,2,7,7-Tetramethyl-1,4-diazepan-5-one, have garnered interest due to their diverse therapeutic applications, such as antimicrobial, anti-HIV, and anticancer activities. A study by Velusamy et al. (2015) focused on synthesizing new 1,4-diazepines and analyzing their crystal structures. They observed that these compounds exhibit chair and boat conformations and have potential as drug molecules due to their ability to inhibit target proteins through specific interactions (Velusamy et al., 2015).
Application in Radical Polymerization
Nesvadba et al. (2004) developed new diazepanone alkoxyamines, including derivatives of this compound, for nitroxide-mediated radical polymerization. This method allows for controlled polymerization and preparation of polymers with low polydispersity indices, demonstrating the compound's significance in the field of polymer chemistry (Nesvadba et al., 2004).
Microwave-Assisted Synthesis
Wlodarczyk et al. (2007) described an efficient microwave-assisted synthesis of 1,4-diazepan-5-ones, highlighting a rapid and high-yield production method. This approach demonstrates the compound's relevance in improving synthetic processes for diazepine derivatives (Wlodarczyk et al., 2007).
Multicomponent Synthesis
Banfi et al. (2007) explored a multicomponent synthesis approach for 1,4-diazepan-5-ones, demonstrating the versatility of these compounds in synthesizing diazepane and diazocane systems. Their research provides insight into the adaptability of this compound in complex chemical syntheses (Banfi et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,7,7-tetramethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-7(12)10-6-9(3,4)11-8/h11H,5-6H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVUCJZQNJSHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)
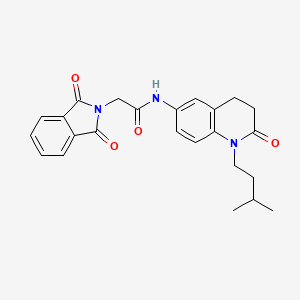
![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)
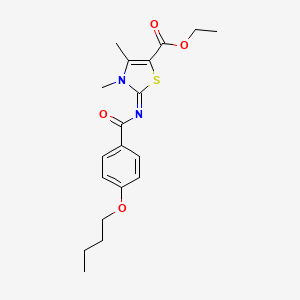
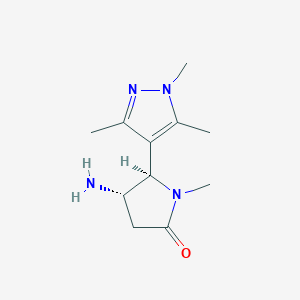
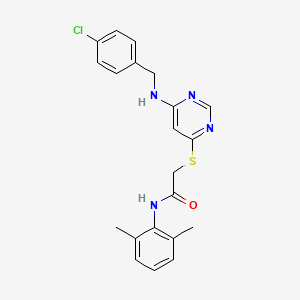
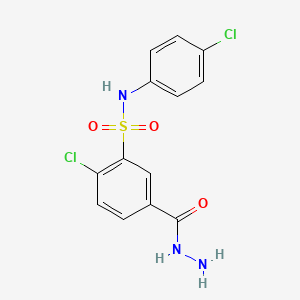
![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)
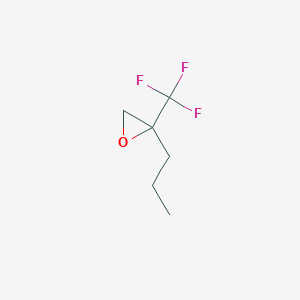
![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)
![2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2627358.png)
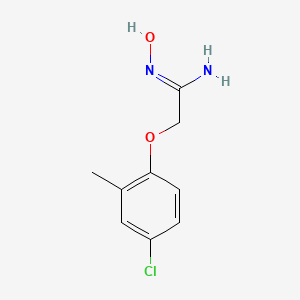
![Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2627361.png)